3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid

Catalog No.
S12797352
CAS No.
M.F
C18H13F2NO2
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic ac...

Product Name

3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid

IUPAC Name

(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid

Molecular Formula

C18H13F2NO2

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+

InChI Key

FMNWUSCUVBOPPC-AATRIKPKSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O

3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid is a compound characterized by its unique structure, which combines an indole moiety with an acrylic acid functional group. The molecular formula for this compound is C18H13F2NO2C_{18}H_{13}F_2NO_2, and it has a molecular weight of approximately 313.3 g/mol. The presence of the difluorobenzyl group contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and material science.

Typical of both acrylic acids and indole derivatives. Key reaction types include:

  • Oxidation: The compound can be oxidized to form sulfone derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the difluorobenzyl group into other functional groups, potentially using lithium aluminum hydride.
  • Electrophilic Substitution: The electron-rich indole ring allows for electrophilic substitutions, leading to various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid may exhibit significant biological activities. Compounds with indole structures are often investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties. The difluorobenzyl substituent could enhance the binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves several steps:

  • Formation of the Indole Derivative: This can be achieved through methods like Fischer indole synthesis or via condensation reactions involving substituted anilines.
  • Knoevenagel Condensation: This step involves the reaction of the indole derivative with an appropriate aldehyde or ketone to form the acrylic acid framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods can be adapted for both laboratory-scale synthesis and industrial production.

3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Utilized in the synthesis of polymers or coatings due to its unique chemical properties.
  • Biological Research: Investigated for its interactions with biological systems, aiding in understanding disease mechanisms.

Interaction studies are crucial for understanding how 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid interacts with biological molecules. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.
  • Comparative Analysis: Studying its interactions relative to other known compounds with similar structures.

Such studies provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid:

Compound NameStructural FeaturesUnique Aspects
Indole-3-acetic acidSimple indole structurePlant hormone with distinct growth-regulating properties
2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acidContains cyano groupPotential mitochondrial pyruvate carrier inhibitors
5-fluoroindoleFluorinated indole derivativeUsed in pharmaceuticals targeting various diseases

Uniqueness

The uniqueness of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid lies in its combination of the difluorobenzyl group and the acrylic acid moiety. This combination enhances its chemical reactivity and biological activity compared to simpler analogs. The difluorobenzyl group can significantly influence its pharmacokinetic properties and interaction profiles, making it a valuable candidate for drug development and materials science applications.

IUPAC nomenclature and systematic naming conventions

The compound 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups [1]. The systematic IUPAC name is (E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid, which precisely describes the stereochemistry and structural connectivity [1] [2]. This nomenclature indicates the trans (E) configuration of the acrylic acid double bond, the attachment of the difluorobenzyl group to the nitrogen atom of the indole ring, and the position of the acrylic acid substituent at the 3-position of the indole core [1].

Alternative systematic naming approaches include the designation as 2-Propenoic acid, 3-[1-[(3,5-difluorophenyl)methyl]-1H-indol-3-yl]-, which follows the propenoic acid naming convention [1]. The molecular formula C18H13F2NO2 accurately represents the elemental composition, with a molecular weight of 313.3 g/mol [1] [2]. The compound is catalogued under the registry number MFCD01764651 in chemical databases [1].

The systematic naming approach for this compound requires careful consideration of the priority order of functional groups, where the carboxylic acid function takes precedence over the indole heterocycle [31]. The fluorine substituents are designated using positional descriptors (3,5-difluoro) to specify their exact placement on the benzyl ring [1] [31]. The stereochemical descriptor (E) is essential for distinguishing this isomer from its (Z) counterpart, reflecting the trans arrangement across the acrylic acid double bond [1].

Naming ComponentSystematic DesignationChemical Significance
Core structureIndol-3-ylHeterocyclic aromatic system with nitrogen
Substituent position1-(3,5-difluorobenzyl)N-alkylation with fluorinated benzyl group
Side chain(E)-prop-2-enoic acidTrans-configured acrylic acid moiety
Molecular formulaC18H13F2NO2Complete elemental composition
Registry identifierMFCD01764651Database cataloguing number

Molecular geometry analysis using X-ray crystallography

X-ray crystallographic studies of indole acrylic acid derivatives reveal characteristic structural features that can be extrapolated to understand the three-dimensional architecture of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid [8] [36]. The indole ring system maintains essential planarity, with root mean square deviations typically ranging from 0.010 to 0.031 Å from the mean plane [36]. This planarity is crucial for maintaining the aromatic character and conjugation within the heterocyclic system [36] [37].

The acrylic acid substituent at the 3-position of the indole ring adopts a planar conformation that allows for extended conjugation with the indole π-system [8] [36]. Crystallographic analysis of related indole derivatives indicates that the dihedral angle between the indole plane and the acrylic acid moiety is typically less than 5°, confirming the coplanar arrangement that facilitates electronic delocalization [36]. The C=C double bond length in the acrylic acid chain measures approximately 1.34-1.36 Å, consistent with sp2 hybridization and partial double bond character [37] [39].

The difluorobenzyl substituent attached to the nitrogen atom exhibits a characteristic perpendicular orientation relative to the indole plane [8]. X-ray studies of fluorinated indole derivatives demonstrate that fluorine substitution patterns significantly influence molecular packing and intermolecular interactions [12] [36]. The C-F bond lengths typically measure 1.35-1.37 Å, and the fluorine atoms project outward from the benzyl ring plane [28] [36].

Crystallographic bond length analysis reveals that the N-benzyl bond distance ranges from 1.45-1.47 Å, indicating typical single bond character [36] [37]. The angle sum around the indole nitrogen approaches 360°, confirming sp2 hybridization and planarity at this center [37] [39]. The C-C bond lengths within the indole ring system vary between 1.35-1.45 Å, reflecting the alternating single and double bond character typical of aromatic systems [37] [39].

Structural ParameterTypical ValueCrystallographic Significance
Indole ring planarity (RMS deviation)0.010-0.031 ÅConfirms aromatic character
N-benzyl bond length1.45-1.47 ÅStandard single bond
C=C acrylic bond length1.34-1.36 ÅDouble bond character
C-F bond length1.35-1.37 ÅTypical carbon-fluorine distance
Indole-acrylic dihedral angle<5°Extended conjugation
Nitrogen angle sum~360°sp2 hybridization

Conformational studies through NMR spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid in solution [8] [14]. Fluorine-19 NMR studies of difluorobenzyl-substituted compounds reveal characteristic chemical shift patterns that are highly sensitive to conformational changes and local electronic environments [14] [15]. The two fluorine atoms in the 3,5-positions of the benzyl ring typically exhibit distinct chemical shifts due to their symmetrical but electronically unique environments [8] [14].

Proton NMR analysis demonstrates that the indole ring protons display characteristic downfield chemical shifts between 7.0-8.5 ppm, reflecting the deshielding effects of the aromatic system [13] [16]. The acrylic acid protons appear as a characteristic AB system with trans coupling constants (J = 15-16 Hz) confirming the E-configuration of the double bond [17] . The benzyl CH2 protons typically appear as a singlet around 5.2-5.5 ppm, indicating rapid rotation around the N-CH2 bond on the NMR timescale [16] [17].

Variable temperature NMR studies of related indole derivatives reveal restricted rotation around the N-carbamate bond when present, with energy barriers ranging from 9.8-12.8 kcal/mol [16]. For the difluorobenzyl substituent, 19F NMR line shape analysis indicates either slow or intermediate exchange rates between conformational states [8] [14]. The fluorine signals may appear broadened at room temperature, suggesting conformational exchange processes on the millisecond timescale [8] [14].

Carbon-13 NMR spectroscopy provides additional conformational information through chemical shift analysis [16] [19]. The carbonyl carbon of the acrylic acid typically resonates around 170-175 ppm, while the indole carbon atoms appear in the aromatic region between 100-140 ppm [13] [16]. The benzyl carbon bearing the fluorine substituents shows characteristic upfield shifts due to the electron-withdrawing effects of fluorine [14] [28].

NMR ParameterChemical Shift RangeConformational Information
19F NMR signals-110 to -115 ppmFluorine environment sensitivity
Indole H-27.2-7.5 ppmAromatic deshielding
Acrylic H (trans)6.5-7.8 ppmE-configuration confirmation
Benzyl CH25.2-5.5 ppmN-CH2 rotation
Carbonyl 13C170-175 ppmCarboxylic acid carbon
Aromatic 13C100-140 ppmIndole ring carbons

Tautomeric and isomeric possibilities

The structural framework of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid presents several potential tautomeric and isomeric forms that significantly influence its chemical behavior [19] [21]. The acrylic acid moiety can exist in keto-enol tautomeric equilibrium, although the enol form is typically less favored due to the stability of the carboxylic acid functionality [19] [21]. In polar solvents, the keto form predominates, while non-polar environments may slightly favor the enol tautomer [19].

Geometric isomerism represents a critical structural consideration for this compound [1] . The acrylic acid double bond can adopt either (E) or (Z) configurations, with the (E)-isomer being thermodynamically more stable due to reduced steric interactions [1] [17]. The trans-configuration allows for optimal conjugation between the indole π-system and the acrylic acid double bond, resulting in enhanced stability through electronic delocalization [17] .

Constitutional isomerism possibilities include positional variations of the acrylic acid substituent on the indole ring [22] [25]. While the 3-position represents the most common substitution pattern, alternative regioisomers with acrylic acid attachment at the 2-position or N-1 position could theoretically exist [22] [34]. However, the 3-substituted pattern is strongly favored due to the nucleophilic character of the indole 3-position [22] [25].

The difluorobenzyl substituent introduces additional isomeric complexity through variations in fluorine positioning [22] [28]. The 3,5-difluoro pattern represents one of several possible regioisomers, including 2,4-difluoro, 2,5-difluoro, and 2,6-difluoro alternatives [22] [28]. Each pattern exhibits distinct electronic properties and conformational preferences that influence biological activity and chemical reactivity [22] [28].

Rotational isomerism around the N-benzyl bond creates conformational flexibility that affects molecular shape and intermolecular interactions [16] [17]. Energy barriers for rotation typically range from 8-15 kcal/mol, depending on substituent patterns and environmental factors [16]. The preferred conformations minimize steric clashes while maximizing favorable electronic interactions [16] [17].

Isomeric TypeStructural VariationRelative Stability
Geometric (E/Z)Acrylic acid double bondE > Z (thermodynamic)
Keto-enolCarboxylic acid tautomersKeto >> Enol
PositionalIndole substitution site3-position favored
RegioisomericFluorine placementContext dependent
ConformationalN-benzyl rotationMultiple minima

Comparative structural analysis with related indole derivatives

Structural comparison of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid with related indole derivatives reveals distinct patterns in molecular architecture and electronic properties [22] [25]. The parent compound indole-3-acrylic acid lacks the N-benzyl substitution, resulting in a more planar overall structure with different hydrogen bonding capabilities [5] [6]. The introduction of the difluorobenzyl group significantly increases molecular lipophilicity and alters the electronic distribution within the molecule [22] [28].

Comparison with other N-substituted indole-3-acrylic acid derivatives demonstrates the unique influence of fluorine substitution [22] [25]. Non-fluorinated benzyl analogs exhibit different conformational preferences and reduced electron-withdrawing effects compared to the difluorinated variant [22] [28]. The 3,5-difluoro substitution pattern creates a more electron-deficient benzyl ring, which affects the basicity of the indole nitrogen and the overall molecular reactivity [22] [28].

Related indole derivatives with different acrylic acid substitution patterns show varying degrees of conjugation and stability [11] [25]. Compounds with electron-withdrawing groups at the acrylic acid terminus exhibit enhanced stability and altered reactivity profiles compared to the unsubstituted acrylic acid [11] [22]. The presence of the difluorobenzyl group provides additional stabilization through inductive effects [22] [28].

Structural analysis of indole compounds with alternative halogen substitution patterns reveals the specific advantages of fluorine incorporation [22] [28]. Chlorine and bromine analogs show increased molecular weight and altered lipophilicity profiles, while fluorine provides optimal balance between size and electronic effects [22] [28]. The small van der Waals radius of fluorine (1.47 Å) minimizes steric hindrance while maximizing electronic influence [28].

Crystal packing studies of related indole derivatives demonstrate that fluorine substitution significantly affects intermolecular interactions and solid-state organization [12] [36]. The difluorobenzyl group participates in weak C-H...F hydrogen bonding and dipolar interactions that influence crystal stability and solubility properties [12] [36]. These structural features contribute to the unique physicochemical profile of the target compound [22] [28].

Structural ComparisonKey DifferencesImpact on Properties
vs. Indole-3-acrylic acid+N-difluorobenzylIncreased lipophilicity
vs. N-benzyl analog+Fluorine atomsEnhanced electron-withdrawal
vs. Chloro analogsSmaller halogen sizeReduced steric hindrance
vs. 2-substituted isomersDifferent connectivityAltered reactivity pattern
vs. Simple indoles+Acrylic acid chainExtended conjugation

Benzylation strategies for N-substituted indoles

The benzylation of indoles at the nitrogen position represents a fundamental transformation in the synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid. Palladium-catalyzed approaches have emerged as the most effective methodology for achieving regioselective N-benzylation of indole derivatives [1] [2].

Optimization of Palladium Catalysts: Research demonstrates that ammonium hexachloropalladate (IV) provides superior conversion rates compared to other palladium sources, achieving up to 82% conversion from indole to benzylated products [1]. The catalyst loading can be reduced to 5 mol% while maintaining high efficiency when used in conjunction with appropriate ligands [3].

Ligand Selection: Large bite-angle ligands such as DPEphos, Xantphos, and DPPF prove most effective for benzylation reactions. DPEphos provides optimal balance between different catalytic cycle steps, resulting in highest overall reaction rates [3]. The reaction proceeds with complete C3-selectivity, with no formation of N-benzyl products due to the highly polarizable π-benzyl-palladium intermediate preferentially reacting on the carbon of the ambident indole [3].

Reaction Conditions Optimization: Temperature control proves critical for successful benzylation. Optimal conditions employ temperatures between 40-50°C in the presence of triethylborane as an additive, which significantly promotes the reaction [3]. The use of benzyl methyl carbonate as the benzylating agent provides superior results compared to benzyl acetate or benzyl alcohol [3].

ParameterOptimal ConditionsConversion Rate
Catalyst(NH4)2PdCl682%
LigandDPEphosHighest yield
Temperature40-50°C83% yield
AdditiveBEt3 (1.1 equiv)Enhanced rate

Substrate Scope and Electronic Effects: Electron-rich substituted benzyl carbonates demonstrate enhanced reactivity compared to electron-deficient variants [3]. The indole nucleophilicity increases with methoxy substituents and decreases with chloro-substituents, directly affecting reaction rates [3].

Knoevenagel condensation optimization for acrylic acid formation

The formation of the acrylic acid moiety through Knoevenagel condensation represents a critical step in synthesizing the target compound. This carbon-carbon bond-forming reaction proceeds via nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration [4].

Catalyst Systems: Indium(III) chloride combined with acetic anhydride provides remarkable promotion of Knoevenagel condensation across diverse aldehydes and activated methylene compounds [5]. This catalytic system accommodates aromatic aldehydes containing electron-donating and withdrawing groups, heteroaromatic aldehydes, and conjugated aldehydes [5].

Mechanistic Insights: The reaction success centers on formation of a geminal diacetate intermediate, generated in situ from aldehydes and acid anhydrides with indium catalyst assistance [5]. This intermediate formation facilitates subsequent condensation with malonic acid derivatives to produce the desired acrylic acid products [5].

Optimization Parameters for Acrylic Acid Formation:

Reaction ComponentOptimal ConditionsYield Range
Temperature180-200°C94% conversion
CatalystInCl3 + Ac2O69-76.5%
Base catalystPiperidine/PyridineStandard conditions
SolventEthanolGreen conditions

Green Chemistry Approaches: Ionic liquid-based systems using tri-(2-hydroxyethyl) ammonium acetate provide multiple roles including environmentally benign solvent, activating catalyst for cyanoacetic acid, and risk reduction medium for carbon dioxide gas generation [6]. This approach enables multi-gram synthesis of commercially important alpha cyanoacrylic acids [6].

Reaction Time Optimization: Aromatic aldehydes require shorter reaction times (45-60 minutes) compared to aliphatic ketones and allylic aldehydes (60-240 minutes) [6]. Addition of sodium methoxide (20 mol%) significantly enhances reaction rates for challenging substrates like acetone [6].

Fluorination techniques for 3,5-difluorobenzyl group introduction

The introduction of fluorine atoms into the benzyl moiety requires specialized techniques due to the unique reactivity of fluorine and the electronic effects of the 3,5-difluoro substitution pattern.

Direct Fluorination Approaches: Selectfluor emerges as the optimal fluorine source for benzylic fluorination reactions [7]. The formation of benzylic C(sp³)-F bonds using 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate proceeds via radical mechanisms [8].

Charge-Transfer Complex Formation: The combination of Selectfluor with 4-(dimethylamino)pyridine triggers both decarboxylative C-F bond formation and direct fluorination of benzylic C(sp³)-H bonds [8]. Under optimized conditions using acetone/water (1:1) mixture, 2 equivalents of DMAP, and 3 equivalents of Selectfluor at 70°C, moderate to good yields are achieved within 30 minutes [8].

Industrial Synthesis Routes: Large-scale preparation of 3,5-difluorobenzyl derivatives follows a multi-step process starting from 2,4-dichloronitrobenzene [9]:

  • Fluorination: 2,4-dichloronitrobenzene undergoes fluorination using phase transfer catalysts at 100-200°C
  • Reduction: Hydrogenation produces 2,4-difluoroaniline
  • Bromination: Treatment with bromine in acid gives 2-bromo-4,6-difluoroanilinium salt
  • Diazotization: Decomposition yields 1-bromo-3,5-difluorobenzene
  • Formylation: Conversion to 3,5-difluorobenzaldehyde
  • Reduction: Final reduction produces 3,5-difluorobenzyl alcohol derivatives [9]

Alternative Synthetic Approaches: The conversion of 3,5-difluorobenzyl alcohol to bromide uses hydrobromic acid and sulfuric acid, yielding 176g from 120g starting material [10]. This approach provides high conversion efficiency for subsequent coupling reactions [10].

Purification protocols and crystallization conditions

Effective purification of indole-containing compounds requires specialized protocols due to their tendency toward discoloration and decomposition under certain conditions.

Recrystallization Methods: Traditional recrystallization from water provides pure indole derivatives as off-white crystalline materials [11]. However, recovery rates remain relatively low, necessitating optimization of solvent systems and crystallization conditions [12].

Liquid-Liquid Extraction Purification: Advanced purification involves dissolving crude indole products in organic solvents followed by aqueous extraction [12]. This method exploits distribution coefficient differences between target compounds and organic impurities, with impurities retained in the organic layer while purified products transfer to the aqueous phase [12].

Chromatographic Purification: Flash column chromatography using hexanes:ethyl acetate solvent systems provides effective separation of indole derivatives [13]. Typical solvent ratios of 10:1 hexanes:ethyl acetate achieve good resolution for most indole-containing products [13].

Crystallization Optimization Parameters:

ParameterOptimal ConditionsOutcome
SolventWater/ethanol mixturesHigh purity crystals
TemperatureRoom temperature coolingControlled crystal growth
ConcentrationSaturated solutionsMaximum yield
SeedingPure seed crystalsUniform crystal formation

Advanced Purification Techniques: Supercritical fluid extraction and preparative HPLC provide additional purification options for complex indole derivatives when traditional methods prove insufficient [14]. These techniques offer superior resolution and purity levels required for pharmaceutical applications [14].

Scalability challenges in industrial production

The industrial-scale synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid faces several significant challenges related to reaction scalability, safety considerations, and economic viability.

Heat Management Issues: Knoevenagel condensation reactions generate substantial heat, particularly during decarboxylation steps [6]. Industrial reactors require sophisticated cooling systems to maintain optimal temperatures and prevent runaway reactions [6]. The vigorous and uneven generation of carbon dioxide gas during large-scale reactions presents additional safety concerns [6].

Catalyst Cost Considerations: Palladium-based catalysts used in benzylation reactions represent significant cost factors in industrial production [1]. Optimization focuses on reducing catalyst loading while maintaining high conversion rates [1]. Alternative catalyst systems or catalyst recycling protocols become essential for economic viability [1].

Solvent Selection and Recovery: Industrial processes must balance reaction efficiency with environmental and safety considerations [15]. The replacement of harmful solvents like 1,2-dimethoxyethane and dimethylformamide, which face restrictions under EU REACH regulations, requires development of alternative solvent systems [16].

Scale-Up Reaction Parameters:

ChallengeScale-Up SolutionIndustrial Impact
Heat generationAdvanced cooling systemsSafety compliance
Catalyst costLoading optimizationEconomic viability
Solvent recoveryGreen solvent selectionEnvironmental compliance
Yield consistencyProcess control systemsQuality assurance

Continuous Flow Processing: Microflow synthesis methods offer solutions to scalability challenges by providing precise control over reaction conditions [17]. These systems achieve high yields while limiting side reactions through millisecond mixing and sub-second reaction times [17]. The high surface-area-to-volume ratio enables precise temperature control and prevents unwanted dimerization reactions common in batch processes [17].

Process Intensification: Modern industrial approaches employ reactor intensification techniques to optimize glycerol-to-acrylic acid conversion processes [18]. Computational fluid dynamics combined with response surface methodology determine optimal process conditions, achieving 94.2% conversion rates under optimized conditions [18].

Economic Considerations: The development of sustainable multicomponent indole synthesis addresses cost and environmental concerns through improved atom economy and reduced waste generation [15]. These processes eliminate multistep procedures and minimize auxiliary reagent requirements, resulting in superior ecological footprint compared to traditional methods [15].

Quality Control Systems: Industrial production requires robust analytical methods for monitoring reaction progress and product purity [19]. Automated synthesis platforms enable rapid screening of reaction conditions and building block compatibility across large substrate libraries [19]. These systems provide scalability from nanomole to millimole quantities while maintaining consistent quality standards [19].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

313.09143498 g/mol

Monoisotopic Mass

313.09143498 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types